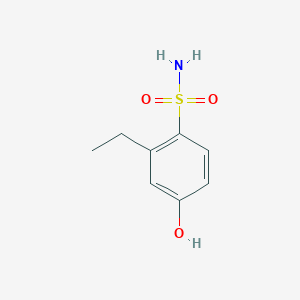

2-Ethyl-4-hydroxybenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-ethyl-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C8H11NO3S/c1-2-6-5-7(10)3-4-8(6)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |

InChI Key |

BDHRAKGLYREPFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 4 Hydroxybenzenesulfonamide and Analogous Structures

Foundational Strategies for Sulfonamide Bond Formation

The construction of the sulfonamide linkage (R-SO₂-NR'R") is a fundamental transformation in organic synthesis. Several reliable methods have been established, each with its own advantages and substrate scope. These strategies typically involve the reaction of a sulfur-based electrophile with an amine nucleophile.

Reaction of Sulfonyl Chlorides with Amines

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A base, such as pyridine or triethylamine, is commonly added to neutralize the hydrochloric acid byproduct. wikipedia.org

The reactivity of the amine is a crucial factor in this reaction. Primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. researchgate.net The reaction conditions can be tailored to accommodate the nucleophilicity of the amine and the reactivity of the sulfonyl chloride. For instance, less reactive aromatic amines may require the presence of a catalyst or harsher reaction conditions.

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield (%) |

| Aniline | Benzenesulfonyl chloride | Pyridine | Diethyl ether | 85 |

| Various amines | Benzenesulfonyl hydrazide | TBHP, NH₄I | Water or Acetonitrile (B52724) | Moderate to Good |

| Primary amines | Aryl sulfonyl chloride | Pyridine | - | ~100% |

| p-toluidine | Tosyl chloride | Pyridine | - | Quantitative |

This table presents a selection of reported yields for the synthesis of sulfonamides from sulfonyl chlorides and amines under various conditions.

Preparation via N-Silylamines and Sulfonyl Halides

An alternative approach to sulfonamide synthesis involves the reaction of N-silylamines with sulfonyl halides. researchgate.net This method offers the advantage of proceeding under neutral conditions, as the byproduct is a volatile silyl halide (e.g., trimethylsilyl (B98337) chloride), which can be easily removed. researchgate.netnih.gov The reaction is often carried out in a solvent like acetonitrile at reflux. researchgate.net

This methodology is applicable to the synthesis of a wide range of sulfonamides, including aliphatic, aromatic, tertiary, secondary, and primary derivatives. researchgate.net Competition experiments have shown that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in this transformation. researchgate.net A notable application of this method is the synthesis of the carbonic anhydrase inhibitor, acetazolamide, using aminotriphenylsilane. nih.gov

| N-Silylamine | Sulfonyl Halide | Conditions | Yield (%) |

| N-(trimethylsilyl)morpholine | Perfluorinated sulfonyl fluoride | Acetonitrile, reflux | High |

| Various N-silylamines | p-toluenesulfonyl chloride | Acetonitrile, reflux | 85-95 |

| Aminotriphenylsilane | Acetazolamide precursor sulfonyl chloride | - | 74 |

This table summarizes the yields obtained in the synthesis of sulfonamides using N-silylamines and sulfonyl halides.

Methods Employing Sodium Sulfinates and Amines

The use of sodium sulfinates as the sulfur source provides another valuable route to sulfonamides. nih.govnih.gov This method typically involves the in situ generation of a more reactive sulfonylating agent from the sodium sulfinate, which then reacts with the amine. Various activating agents and catalysts can be employed to facilitate this transformation.

One effective method utilizes an iodine-based catalyst to promote the reaction between sodium sulfinates and amines, offering mild reaction conditions and a broad substrate scope. nih.gov Another approach involves the use of an oxidizing agent to convert the sulfinate into a reactive intermediate that readily couples with amines. researchgate.net These methods are advantageous as they often utilize readily available and stable starting materials.

| Sodium Sulfinate | Amine | Catalyst/Reagent | Conditions | Yield (%) |

| Sodium p-toluenesulfinate | Benzimidazole | I₂ | DCE, with PIDA | 40 |

| Sodium arenesulfinates | Various amines | NH₄I, TBHP | Water or Acetonitrile | Moderate to Good |

This table provides examples of reaction conditions and yields for the synthesis of sulfonamides from sodium sulfinates and amines.

Direct Synthesis from Thiols and Amines

The direct oxidative coupling of thiols and amines represents a highly atom-economical and environmentally friendly approach to sulfonamide synthesis. nih.gov This method avoids the pre-functionalization of the starting materials, thereby streamlining the synthetic process. nih.gov The reaction typically involves the use of an oxidant and often a catalyst to facilitate the formation of the S-N bond and the subsequent oxidation of the sulfur atom to the +6 oxidation state.

Electrochemical methods have emerged as a particularly green and efficient way to achieve this transformation. By applying an electric current, the oxidative coupling of thiols and amines can be carried out without the need for chemical oxidants, with hydrogen gas being the only byproduct. nih.govgoogle.com This technique has been shown to have a broad substrate scope and functional group compatibility. nih.gov

| Thiol | Amine | Method | Conditions | Yield (%) |

| Thiophenol | Cyclohexylamine | Electrochemical | CH₃CN/HCl, C anode/Fe cathode | High |

| Various thiols | Various amines | Electrochemical | CH₃CN/HCl, C anode/Fe cathode | Good to Excellent |

| Thiophenol derivatives | Aromatic and aliphatic amines | CuI/bpy catalyst, O₂ atmosphere | DMSO, 60 °C | Modest to Excellent |

This table showcases the yields and conditions for the direct synthesis of sulfonamides from thiols and amines.

Specific Approaches to Ortho-Hydroxy-Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamides bearing a hydroxyl group in the ortho position presents unique challenges and often requires specialized synthetic strategies. The directing effects of the hydroxyl group can influence the regioselectivity of sulfonation reactions, and its presence may necessitate the use of protecting groups.

Multi-Step Synthetic Pathways from Substituted Phenols

A common and effective strategy for the synthesis of ortho-hydroxy-benzenesulfonamide derivatives involves multi-step sequences starting from appropriately substituted phenols. This approach allows for precise control over the substitution pattern of the final product.

One documented pathway for the preparation of 2-hydroxybenzenesulfonamide begins with 2,4-dichlorophenol. This multi-step process involves:

Chlorosulfonation: The 2,4-dichlorophenol is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Amination: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) to form the corresponding sulfonamide.

Dehalogenation: Finally, the chloro substituents are removed via catalytic hydrogenation to yield the desired 2-hydroxybenzenesulfonamide.

This synthetic route highlights the utility of starting with a pre-functionalized phenol (B47542) to control the regiochemical outcome of the sulfonation and to introduce other desired functionalities that can be manipulated in subsequent steps. The choice of starting phenol and the sequence of reactions can be adapted to synthesize a variety of ortho-hydroxy-benzenesulfonamide derivatives.

| Starting Material | Reagents | Intermediate Product | Final Product |

| 2,4-dichlorophenol | 1. Chlorosulfonic acid 2. Ammonia 3. H₂, Pd/C catalyst | 2-hydroxy-3,5-dichlorobenzenesulfonamide | 2-hydroxybenzenesulfonamide |

This table outlines a multi-step synthesis of 2-hydroxybenzenesulfonamide from a substituted phenol.

Strategic Introduction of Ethyl and Hydroxyl Moieties

The synthesis of 2-Ethyl-4-hydroxybenzenesulfonamide requires a strategic approach to ensure the correct placement of the ethyl, hydroxyl, and sulfonamide functional groups on the benzene (B151609) ring. The regioselectivity of the reactions is governed by the directing effects of the substituents already present on the ring.

A common strategy begins with a substituted benzene ring, such as an ethylphenol, followed by the introduction of the sulfonyl group. A plausible synthetic route starts with 2-ethylphenol. The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both ortho, para-directing activators. In electrophilic aromatic substitution reactions, such as chlorosulfonylation, the incoming electrophile (in this case, -SO₂Cl) will be directed to positions ortho or para to these groups.

Given 2-ethylphenol as the starting material, the hydroxyl group is a more powerful activating group than the ethyl group. The primary positions for substitution are ortho and para to the hydroxyl group. The para position (position 4) is sterically accessible and electronically favored. Therefore, treating 2-ethylphenol with chlorosulfonic acid is expected to yield 3-ethyl-4-hydroxybenzenesulfonyl chloride as the major product. Subsequent reaction of this sulfonyl chloride with ammonia or an appropriate amine would yield the corresponding sulfonamide. rsc.orggoogle.com

An alternative approach involves the synthesis of 2-hydroxybenzenesulfonamide, which can be achieved via a three-step process starting from 2,4-dichlorophenol. google.com This process involves chlorosulfonylation, amination, and subsequent dehalogenation. google.com However, this route does not incorporate the ethyl group. Introducing the ethyl group would require an additional alkylation step, the timing and regioselectivity of which would need to be carefully controlled to achieve the desired 2-ethyl isomer.

The synthesis of sulfonamides from arenes often requires harsh conditions, such as using excess chlorosulfonic acid or oleum, which can limit the functional group tolerance of the reaction. rsc.org Modern methods, however, offer milder alternatives for creating the crucial C-S bond.

Optimization of Reaction Conditions for Yield and Purity

The final step in many sulfonamide syntheses is the reaction of a sulfonyl chloride with an amine. Optimizing the conditions for this reaction is critical for maximizing product yield and purity. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

A study utilizing a Quality by Design (QbD) approach systematically optimized the synthesis of benzenesulfonamide (B165840) derivatives. tandfonline.com The use of lithium hydroxide monohydrate (LiOH·H₂O) as a base in an ethanol:water solvent system was found to be highly efficient. tandfonline.com The study identified that optimal conditions of 0–5°C with 0.5 equivalents of the base resulted in excellent yields (79%–98%) within very short reaction times (1–8 minutes). tandfonline.com This method proved versatile, accommodating a wide range of aromatic, aliphatic, and cyclic amines, as well as various sulfonyl chlorides. tandfonline.com

The optimization process often involves balancing reaction rate with the formation of impurities. For instance, while higher temperatures can increase the reaction rate, they may also lead to side reactions and reduced purity. The use of microwave irradiation has also been explored as a method to accelerate the reaction, often leading to high yields in a short timeframe. organic-chemistry.org

The following interactive table summarizes the impact of different reaction conditions on the synthesis of various sulfonamides, highlighting the trade-offs between yield, purity, and reaction time. tandfonline.comresearchgate.net

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Base | LiOH·H₂O (0.5 eq) | Na₂CO₃ | NaOH (10%) | LiOH·H₂O provides rapid reactions and high yields. tandfonline.com Stronger bases like NaOH can sometimes lead to lower yields. ekb.eg |

| Temperature | 0–5°C | Room Temperature | 80°C (Microwave) | Low temperatures (0–5°C) with an optimized base can be highly effective. tandfonline.com Microwave heating significantly reduces reaction time. organic-chemistry.org |

| Solvent | Ethanol:Water (1:5) | Acetonitrile | Dichloromethane | Aqueous solvent systems can be environmentally friendly and efficient. tandfonline.com Anhydrous organic solvents are also commonly used. organic-chemistry.org |

| Reaction Time | 1–8 minutes | 1 hour | 20 minutes | The choice of base and energy source (e.g., microwave) dramatically impacts the required time. tandfonline.comorganic-chemistry.orgekb.eg |

| Yield/Purity | 79–98% / High | 73-99% / 87-97% | High Yield | Optimized conditions generally lead to high yields and purities, minimizing the need for extensive purification. tandfonline.comresearchgate.net |

Mechanistic Elucidation of Sulfonamide Synthesis Reactions

Understanding the underlying mechanisms of sulfonamide synthesis is crucial for developing new synthetic routes and optimizing existing ones. The formation of the sulfur-nitrogen bond can proceed through several distinct pathways, including classical nucleophilic substitution and modern radical-mediated reactions.

Investigation of Nucleophilic Substitution Mechanisms (e.g., SN2)

The most traditional and widely used method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This transformation is a classic example of a nucleophilic substitution reaction occurring at a sulfur center. acs.org The mechanism is analogous to the bimolecular nucleophilic substitution (SN2) reaction at a carbon center. wikipedia.orgchemistrysteps.com

In this mechanism, the amine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic sulfur atom of the sulfonyl chloride. chemistrysteps.com This attack occurs in a concerted fashion, meaning the bond between the nitrogen and sulfur atoms forms at the same time as the bond between the sulfur and the chlorine (the leaving group) breaks. wikipedia.org The reaction proceeds through a high-energy pentacoordinate transition state. wikipedia.orglibretexts.org

The key characteristics of this SN2-type mechanism are:

Bimolecular Kinetics : The rate of the reaction is dependent on the concentration of both the sulfonyl chloride and the amine. chemistrysteps.comyoutube.com This is because both species are involved in the rate-determining step. wikipedia.org

Backside Attack : The amine nucleophile attacks the sulfur atom from the side opposite to the leaving group (chloride). wikipedia.orgmasterorganicchemistry.com If the sulfur atom were a chiral center, this would result in an inversion of configuration, a phenomenon known as Walden inversion. wikipedia.orgmasterorganicchemistry.com

Steric Hindrance : The reaction rate is sensitive to steric bulk around the electrophilic sulfur atom and on the nucleophilic amine. Increased steric hindrance can slow down or prevent the reaction. wikipedia.orglibretexts.org

This nucleophilic substitution pathway is highly reliable but can be limited by the availability and stability of the required sulfonyl chloride precursors, which often require harsh synthetic conditions. nih.gov

Radical-Mediated Reaction Pathways

Recent advancements in synthetic chemistry have introduced novel, radical-mediated pathways for the synthesis of sulfonamides. These methods often operate under milder conditions and exhibit broader functional group tolerance compared to traditional approaches. These reactions typically involve the generation of either an aryl radical or a sulfonyl radical intermediate. rsc.orgnih.govacs.org

One prominent strategy involves the photocatalytic generation of an aryl radical from precursors like aryl triflates or aryl halides. rsc.org In a typical cycle, a photocatalyst absorbs light and engages in a single-electron transfer (SET) with the aryl precursor to generate an aryl radical. This radical is then trapped by a sulfur dioxide (SO₂) surrogate, such as potassium metabisulfite (K₂S₂O₅), to form an aryl sulfonyl radical. rsc.orgnih.gov This sulfonyl radical can then be coupled with an amine or another nitrogen source to form the final sulfonamide product. rsc.org

Key features of radical-mediated pathways include:

Mild Conditions : Many of these reactions are driven by visible light at room temperature, making them compatible with sensitive functional groups. rsc.org

Versatile Precursors : They allow for the use of a wider range of starting materials beyond arenes, including carboxylic acids, which can be converted to aryl radicals via photoredox-catalyzed decarboxylation. nih.gov

Multi-component Reactions : These pathways are well-suited for three-component reactions, where an aryl source, a sulfur dioxide source, and an amine are combined in a single pot to rapidly generate diverse sulfonamides. thieme-connect.com

For instance, a photocatalytic method using aryl triflates generates an aryl radical, which is captured by K₂S₂O₅ to form a sulfonyl radical. This intermediate then reacts further to produce the sulfonamide. rsc.org Similarly, copper-catalyzed decarboxylative chlorosulfonylation of aromatic acids generates an aryl radical that reacts with SO₂ to form a sulfonyl chloride in situ, which is then aminated. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Progression

Kinetic Considerations: For the traditional nucleophilic substitution (SN2) pathway, the reaction rate is described by a second-order rate law: Rate = k[Sulfonyl Chloride][Amine]. chemistrysteps.comyoutube.com Several factors influence the rate constant 'k':

Nucleophilicity of the Amine : Stronger nucleophiles (more electron-rich amines) react faster. libretexts.org

Leaving Group Ability : A better leaving group (e.g., chloride is better than fluoride) accelerates the reaction. libretexts.org

Steric Effects : As previously mentioned, steric hindrance at either the sulfur center or the amine slows the reaction. wikipedia.org

Solvent : Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly hydrogen-bonding to the amine nucleophile, which would decrease its reactivity. libretexts.org

Thermodynamic studies on sulfonamides often focus on properties like sublimation energy, solvation, and partitioning, which provide insight into the stability of the molecules in different phases. nih.govresearchgate.net For example, the sublimation Gibbs energy can be correlated with crystal density and melting points, while solvation energies help in understanding the molecule's behavior in solution. nih.gov These thermodynamic parameters are crucial for predicting the spontaneity of a reaction and the position of the chemical equilibrium. The analysis of enthalpic and entropic contributions provides a deeper understanding of the driving forces behind the reaction and transfer processes between different media. researchgate.net

Spectroscopic and Structural Characterization of 2 Ethyl 4 Hydroxybenzenesulfonamide

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Ethyl-4-hydroxybenzenesulfonamide, the FT-IR spectrum would be characterized by several key absorption bands corresponding to its distinct structural features: the hydroxyl group, the sulfonamide group, the ethyl group, and the substituted benzene (B151609) ring.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The S=O stretching vibrations of the sulfonamide group are expected to produce two strong bands: an asymmetric stretching band around 1350-1300 cm⁻¹ and a symmetric stretching band near 1160-1140 cm⁻¹. The N-H stretching of the sulfonamide's -NH₂ group would likely appear as two distinct peaks in the 3400-3200 cm⁻¹ range. The C-H stretching vibrations of the ethyl group and the aromatic ring would be observed in the 3100-2850 cm⁻¹ region. Finally, the C=C stretching vibrations within the aromatic ring would give rise to characteristic peaks in the 1600-1450 cm⁻¹ range, and the substitution pattern on the benzene ring would be reflected in the "fingerprint" region below 1000 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400-3200 (two bands) |

| S=O Asymmetric Stretch | 1350-1300 (strong) | |

| S=O Symmetric Stretch | 1160-1140 (strong) | |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2960-2850 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the local electronic environments of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons of the ethyl group, the aromatic ring, the hydroxyl group, and the sulfonamide group.

The ethyl group would exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, due to spin-spin coupling with each other. The aromatic protons would appear as a set of signals in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns being determined by the electronic effects of the three substituents on the ring. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. Similarly, the two protons of the sulfonamide's amino group would likely give rise to a broad singlet.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (Ethyl) | ~1.2 | Triplet |

| -CH₂ (Ethyl) | ~2.6 | Quartet |

| Aromatic-H | 6.5-8.0 | Multiplets |

| -OH (Phenolic) | Variable (e.g., 5.0-10.0) | Broad Singlet |

| -SO₂NH₂ | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the two carbons of the ethyl group and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would be influenced by the attached substituents, with the carbon bearing the hydroxyl group appearing at a higher chemical shift (downfield) and the carbons ortho and para to it being shielded (upfield). The carbon attached to the sulfonamide group would also be significantly deshielded.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~15 |

| -CH₂ (Ethyl) | ~25 |

| Aromatic C-OH | ~155-160 |

| Aromatic C-SO₂NH₂ | ~130-140 |

| Other Aromatic C | ~115-130 |

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all the proton and carbon signals and to confirm the connectivity within the molecule, advanced multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-spin coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also help in assigning the coupling relationships between the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal. For example, the quartet from the methylene protons would show a correlation to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₁NO₃S), the molecular weight is 201.24 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 201.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for sulfonamides include the loss of the SO₂NH₂ group or parts of it. The presence of the ethyl and hydroxyl groups would also lead to characteristic fragment ions. Analysis of these fragments would allow for the piecing together of the molecular structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 201 | Molecular Ion |

| [M - SO₂NH₂]⁺ | 121 | Loss of sulfonamide group |

| [M - C₂H₅]⁺ | 172 | Loss of ethyl group |

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to UV or visible light, its electrons can be promoted from a lower energy molecular orbital to a higher energy one. vulcanchem.com The primary electronic transitions observed in organic compounds are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). vulcanchem.com

For this compound, the presence of the benzene ring, a chromophore, is expected to give rise to π → π* transitions. The hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups attached to the ring act as auxochromes, which can modify the absorption wavelength (λmax) and intensity. The electronic transitions for this compound would likely occur in the 200-400 nm range of the UV spectrum. nih.govnih.gov

A hypothetical UV-Vis spectrum of this compound would provide valuable information on its electronic structure. However, specific experimental data, including the exact absorption maxima (λmax) and molar absorptivity (ε) values, are not currently available in published literature.

Computational and Theoretical Investigations of 2 Ethyl 4 Hydroxybenzenesulfonamide

Quantum Chemical Calculations (First-Principles Studies)

Quantum chemical calculations, based on the fundamental principles of quantum mechanics, are instrumental in elucidating the electronic structure and energetic properties of molecules. These first-principles studies provide a detailed picture of the electron distribution and molecular geometry.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 2-Ethyl-4-hydroxybenzenesulfonamide, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex electron-electron interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| S-N Bond Length | ~1.63 Å |

| C-S Bond Length | ~1.77 Å |

| O=S=O Bond Angle | ~120° |

| C-S-N Bond Angle | ~107° |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a specific study on this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would reveal regions of negative potential (typically colored red) and positive potential (colored blue). The oxygen atoms of the sulfonyl group and the hydroxyl group are expected to be regions of high electron density and therefore exhibit a negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen of the sulfonamide group and the hydroxyl proton, would show a positive potential, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For sulfonamide derivatives, the HOMO is often localized on the phenyl ring and the nitrogen atom, while the LUMO is typically distributed over the sulfonyl group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a specific study on this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements yields the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy.

For this compound, predicted ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra. The calculated vibrational frequencies, after appropriate scaling to account for systematic errors in the theoretical methods, can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes of the functional groups present, such as the S=O stretching vibrations of the sulfonyl group and the O-H stretching of the hydroxyl group.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is extensively used in drug discovery to understand the binding mode of a potential drug molecule within the active site of a target protein.

While there are no specific molecular docking studies reported for this compound in the reviewed literature, a hypothetical docking study could be performed against a relevant biological target. The simulation would predict the binding affinity, often expressed as a docking score, and visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the amino acid residues of the protein's active site. The hydroxyl and sulfonamide groups would be expected to play a significant role in forming hydrogen bonds, which are crucial for stabilizing the ligand-protein complex.

An extensive search for scientific literature and data pertaining specifically to the chemical compound This compound reveals a significant gap in publicly available research. While the fields of computational and theoretical chemistry have extensively studied the class of benzenesulfonamides, particularly in the context of their interaction with carbonic anhydrases, detailed investigations focused solely on this compound are not readily found in published scientific papers or databases.

Therefore, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound that adheres to the specific outline requested. This includes the absence of published data on its ligand-receptor binding modes, non-covalent interactions, conformational analysis within protein binding pockets, and its inclusion in quantitative structure-activity relationship (QSAR) studies.

While general principles of how a molecule like this compound would be studied using these computational methods can be described, any specific data, tables, or detailed research findings would be hypothetical and not based on scientific evidence for this particular compound.

For a comprehensive and scientifically accurate article, further primary research involving molecular modeling, docking studies, and QSAR analysis specifically including this compound would be required. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the standards of a professional and authoritative scientific article.

If you are interested in a broader overview of the computational methods used to study benzenesulfonamide (B165840) derivatives or an article on a more extensively researched analog, please provide revised instructions.

As of the current date, a thorough search of scientific literature reveals no specific molecular dynamics (MD) simulations or detailed computational studies focused on the conformational flexibility and solvent effects of this compound.

While computational chemistry, including MD simulations, is a powerful tool for investigating the behavior of molecules, research has not yet been published that specifically applies these methods to this compound. Such studies would be valuable for understanding how the molecule behaves in different environments, which is crucial for various scientific and industrial applications.

Molecular dynamics simulations could provide significant insights into the conformational landscape of this compound. By simulating the movement of atoms over time, researchers could identify the most stable three-dimensional structures of the molecule and the energy barriers between different conformations. This information is fundamental to understanding its interactions with other molecules.

Furthermore, MD simulations incorporating different solvents would be essential for elucidating solvent effects on the molecule's structure and properties. The polarity and hydrogen-bonding capabilities of a solvent can significantly influence the conformational preferences and intermolecular interactions of a solute. For a molecule like this compound, which contains both a hydroxyl and a sulfonamide group capable of hydrogen bonding, the choice of solvent would likely have a profound impact on its behavior.

Although no direct research is available, related computational studies on other sulfonamides or phenolic compounds can offer a general understanding of the types of interactions that might be important for this compound. These studies often employ quantum chemical calculations to determine optimized geometries and electronic properties, which can serve as a basis for developing force fields for subsequent MD simulations.

The absence of specific MD studies on this compound represents a gap in the current scientific knowledge. Future computational research in this area would be beneficial for a more complete understanding of this chemical compound.

Structure Activity Relationship Sar Studies of 2 Ethyl 4 Hydroxybenzenesulfonamide and Its Analogs

Influence of the Ethyl Substituent on Molecular Recognition and Interaction

The ethyl group at the C-2 position of the benzene (B151609) ring, while seemingly simple, exerts a significant influence on the molecule's interaction with biological targets. Its primary role is to modulate the steric and hydrophobic properties of the compound. The size and lipophilicity of alkyl substituents can dictate how a molecule fits into a binding pocket and the strength of its van der Waals interactions with nonpolar amino acid residues.

In studies of related compounds, the length and branching of alkyl chains have been shown to directly impact biological activity. For instance, research on a series of 4-amino-N-(2-aminoalkyl)benzenesulfonamides demonstrated that increasing the alkyl chain length from ethyl to hexyl systematically increased the partition coefficient (log P), a measure of lipophilicity. acs.orgnih.gov This modification can enhance membrane permeability and access to hydrophobic binding sites. However, an optimal chain length often exists, beyond which steric hindrance can lead to a decrease in activity. The ethyl group in 2-Ethyl-4-hydroxybenzenesulfonamide provides a balance, offering a modest increase in lipophilicity compared to an unsubstituted analog without introducing significant steric bulk that might prevent optimal binding.

Role of the Hydroxyl Group in Binding Affinity and Selectivity

The hydroxyl (-OH) group at the C-4 position is a key pharmacophoric feature, playing a crucial role in forming specific, high-affinity interactions with biological macromolecules. As a potent hydrogen bond donor and acceptor, it can engage with polar amino acid residues like glutamate, arginine, asparagine, and tyrosine within a receptor's binding site. nih.gov

Studies on the binding of bisphenol-A (BPA) and its analogs to the human estrogen-related receptor γ (ERRγ) illustrate this principle effectively. The presence of hydroxyl groups on the phenyl rings was found to have a significant effect on the ligand/protein binding energy. nih.gov These groups formed critical hydrogen bonds with residues such as Glu275 and Arg316, anchoring the ligand in the binding pocket. nih.gov Removing the hydroxyl groups, as in the case of the BPA-D analog, resulted in a considerable loss of binding affinity. nih.gov

Similarly, for this compound, the 4-hydroxyl group is predicted to be essential for molecular recognition and binding affinity. It can orient the molecule within the active site and provide the specific hydrogen bonding interactions necessary for potent biological activity. Its position also influences the electronic properties of the aromatic ring, which can further modulate binding.

Importance of the Benzenesulfonamide (B165840) Core in Molecular Interactions with Biological Macromolecules

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous drugs with a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. nih.gov Its importance stems from several key features:

Mimicry of Natural Substrates: The sulfonamide group is a bioisostere of a carboxylate or phosphate (B84403) group. In its classic antibacterial role, it mimics para-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS), thereby blocking folic acid synthesis and bacterial replication. nih.gov

Coordination with Metal Ions: The sulfonamide moiety (-SO₂NH₂) is an excellent zinc-binding group. This allows it to potently and selectively inhibit zinc-containing enzymes known as metalloenzymes. A prime example is its interaction with carbonic anhydrases (CAs), where the deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, supported by a network of hydrogen bonds with surrounding residues. rsc.orgresearchgate.net

Hydrogen Bonding Capability: The sulfonamide group contains both hydrogen bond donors (the -NH) and acceptors (the sulfonyl oxygens). This allows it to form multiple, directionally specific hydrogen bonds with protein backbones and side chains, contributing significantly to binding affinity and selectivity. researchgate.netnih.gov

Stable and Tunable Scaffold: The benzene ring provides a rigid and synthetically tractable core. It can be readily substituted at various positions to fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity, pKa) and to explore interactions with different regions of a target's binding site. nih.gov

The geometric and electronic structure of the benzenesulfonamide core is therefore determinant of its biological reactivity, influencing how it binds to receptors and enzymes. acs.orgnih.gov

Stereochemical Implications in Structure-Activity Relationships

While this compound itself is an achiral molecule, the introduction of chiral centers into its analogs can have profound implications for biological activity. Stereoisomers (enantiomers or diastereomers) of a drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one stereoisomer over another.

In the broader context of drug design, including that of benzenesulfonamide derivatives, stereochemistry is a critical factor. For example, in the development of 4H-chromene analogs as potential anticancer agents, the spatial arrangement of substituents was crucial for activity. nih.gov Although specific stereochemical studies on derivatives of this compound are not widely reported, the principle remains universally applicable. If a substituent introduced onto the ethyl group or elsewhere were to create a chiral center, it would be expected that the resulting enantiomers would display different biological activities due to diastereomeric interactions at the binding site.

Analysis of Substituent Effects on Physicochemical Parameters and Their Correlation with Activity (e.g., Hammett's σ factor, pKa)

The relationship between the electronic properties of substituents on the benzene ring and the resulting biological activity can be quantified using principles of physical organic chemistry, such as the Hammett equation. wikipedia.org The Hammett equation, log(K/K₀) = σρ, relates the equilibrium constant (or reaction rate) of a substituted aromatic compound to that of the unsubstituted parent compound through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

Hammett's σ factor: This value quantifies the electron-donating or electron-withdrawing nature of a substituent. Electron-withdrawing groups (e.g., -NO₂) have positive σ values, while electron-donating groups (e.g., -OCH₃, -NH₂) have negative σ values. wikipedia.org

pKa: The acidity of the sulfonamide proton is crucial for its biological activity, particularly in its role as a zinc-binding group where it must be deprotonated to interact with the metal ion. The pKa is directly influenced by the electronic effects of other substituents on the ring. Electron-withdrawing groups stabilize the resulting anion and lower the pKa (increase acidity), whereas electron-donating groups have the opposite effect. researchgate.netyoutube.com

The Hammett equation can be used to predict the pKa of substituted benzenesulfonamides. For example, the pKa of a substituted phenol (B47542) or benzoic acid shows a linear correlation with the sum of the Hammett constants of its substituents. youtube.com

| Parameter | Description | Influence on Activity |

| Hammett's σ | Measures the electron-donating or electron-withdrawing ability of a substituent on the benzene ring. wikipedia.org | Affects the pKa of the sulfonamide and hydroxyl groups, influencing ionization state and binding potential. |

| pKa | The acid dissociation constant, indicating the acidity of the sulfonamide and hydroxyl protons. researchgate.net | Crucial for interactions requiring a specific protonation state, such as the deprotonation needed for zinc binding in carbonic anhydrases. rsc.org |

| log P | The partition coefficient, a measure of a molecule's lipophilicity or hydrophobicity. acs.org | Influences membrane permeability, solubility, and the strength of hydrophobic interactions within a binding pocket. nih.gov |

By analyzing these parameters, a quantitative structure-activity relationship (QSAR) can be established. This allows medicinal chemists to predict how different substituents on the this compound scaffold would impact its physicochemical properties and, by extension, its biological activity, guiding the design of more potent and selective analogs.

Advanced Analytical Methods for Detection and Characterization of Benzenesulfonamide Compounds in Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of individual benzenesulfonamide (B165840) compounds from complex matrices, enabling their accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of benzenesulfonamide compounds. wu.ac.thnih.gov Its versatility allows for the analysis of a wide range of these compounds with high resolution and sensitivity. wu.ac.th Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of sulfonamides. wu.ac.thresearchgate.net

Method development in HPLC for benzenesulfonamides often involves optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ionizable compounds like sulfonamides. nih.gov For instance, a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile/methanol mixture has been successfully used for the separation of zonisamide (B549257) and its related impurities. nih.gov

The choice of the stationary phase is also crucial for achieving the desired separation. C8 and C18 columns are widely employed for the analysis of benzenesulfonamides, offering excellent hydrophobic retention and selectivity. wu.ac.thnih.gov A study on the quantitative determination of 4-amino benzene (B151609) sulphonamide in sulphonamide hydrochloride utilized a YMC-Triart C8 column, demonstrating good resolution and peak shape. wu.ac.thwu.ac.th

Detection in HPLC is commonly performed using UV-Visible or photodiode array (PDA) detectors. wu.ac.thwu.ac.th The wavelength for detection is selected based on the chromophoric properties of the analyte. For many benzenesulfonamides, detection is typically set in the UV range of 230-280 nm. nih.govsielc.com Pre-column derivatization can be employed for compounds lacking a strong chromophore to enhance their detectability. researchgate.net

A simple and reliable RP-HPLC method was developed and validated for the quantitative determination of 4-amino benzene sulphonamide, an impurity in sulphonamide hydrochloride. wu.ac.thwu.ac.th The method utilized a C8 column with a gradient mobile phase, achieving good linearity, accuracy, and precision. wu.ac.thwu.ac.th The limit of detection (LOD) and limit of quantification (LOQ) are important validation parameters that define the sensitivity of the method. nih.gov For some sulfonamide analyses, LODs and LOQs can be in the low µg/kg range. nih.gov

Table 1: Illustrative HPLC Parameters for Benzenesulfonamide Analysis

| Parameter | Value | Reference |

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) | wu.ac.thwu.ac.th |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol | nih.gov |

| Flow Rate | 1.0 mL/min | wu.ac.thwu.ac.th |

| Detection | UV at 265 nm | wu.ac.th |

| Injection Volume | 5 µL | wu.ac.thwu.ac.th |

| Column Temperature | 25 °C | wu.ac.th |

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com However, many benzenesulfonamides, including 2-Ethyl-4-hydroxybenzenesulfonamide, are non-volatile and require a derivatization step to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com Derivatization chemically modifies the analyte to a more suitable form for GC analysis. sigmaaldrich.com

A common derivatization approach for compounds with active hydrogens, such as the hydroxyl and sulfonamide groups in this compound, is silylation. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, resulting in more volatile and thermally stable derivatives. sigmaaldrich.comnist.gov Another technique is methylation, which has been used for the analysis of sulfonamides, allowing for their efficient separation on capillary GC columns. nih.gov

The choice of the GC column is critical for the separation of the derivatized analytes. Capillary columns with non-polar or medium-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-5MS), are commonly used. ijpar.comnist.gov The temperature program of the GC oven is optimized to achieve the best separation of the target analytes from other components in the sample. nist.gov

Flame Ionization Detection (FID) is a common detector used in GC for the analysis of organic compounds. ijpar.com For enhanced selectivity and sensitivity, especially for sulfur-containing compounds like benzenesulfonamides, a Sulfur Chemiluminescence Detector (SCD) or an Atomic Emission Detector (AED) can be employed. nih.gov The AED can provide information on the elemental composition of the analytes, aiding in their identification. nih.gov

Table 2: General GC Parameters for Derivatized Benzenesulfonamide Analysis

| Parameter | General Value/Type | Reference |

| Derivatization Reagent | BSTFA, TMSH | sigmaaldrich.commdpi.com |

| Column | Capillary (e.g., VF-5MS) | nist.gov |

| Carrier Gas | Helium or Hydrogen | nist.gov |

| Injection Mode | Split/Splitless | - |

| Detector | FID, SCD, AED, MS | nih.govijpar.com |

Hyphenated Mass Spectrometry Techniques

Hyphenated mass spectrometry techniques combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, providing a powerful tool for the analysis of benzenesulfonamide compounds in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the analysis of benzenesulfonamides in complex matrices and for trace-level quantification. nih.govrsc.org The high selectivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the detection of target analytes with minimal interference from the sample matrix. mdpi.com

In LC-MS/MS, the analytes are first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique used for benzenesulfonamides, as it is a soft ionization method suitable for polar and thermally labile molecules. nih.gov The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. mdpi.com This process provides a high degree of specificity and sensitivity.

LC-MS/MS methods have been developed for the simultaneous determination of multiple sulfonamide residues in various samples. nih.gov These methods often involve a simple sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by direct injection into the LC-MS/MS system. nih.gov The development of a UPLC-MS/MS method for the determination of four potential genotoxic impurities in an active pharmaceutical ingredient demonstrated excellent sensitivity, with limits of detection in the ng/mL range. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS, making it suitable for the analysis of derivatized benzenesulfonamides in complex matrices. nih.gov Similar to GC, derivatization is typically required to make the benzenesulfonamides amenable to GC analysis. mdpi.com

The use of tandem mass spectrometry in GC-MS/MS significantly reduces background noise and matrix interferences, leading to lower detection limits and more reliable quantification. nih.gov This is particularly beneficial for trace analysis where the analyte signal might be obscured by co-eluting matrix components in a single-quadrupole system. GC-MS/MS has been successfully applied to the analysis of various volatile and semi-volatile organic compounds in complex samples. nih.gov

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is a high-resolution mass spectrometry (HRMS) technique that provides accurate mass measurements, enabling the confident identification and structural elucidation of unknown compounds. nih.gov This capability is invaluable in research for characterizing novel benzenesulfonamide derivatives or identifying transformation products.

Q-TOF LC-MS can be used for both qualitative and quantitative analysis. In qualitative analysis, the accurate mass data allows for the determination of the elemental composition of an unknown compound, which is a crucial step in its identification. nih.gov For quantitative analysis, the high resolution of the Q-TOF analyzer helps to separate the analyte signal from isobaric interferences, leading to more accurate results. A high-component filtering strategy coupled with Q-TOF/MS has been shown to enhance the detection capacity for trace constituents in complex mixtures. nih.gov

Table 3: Summary of Hyphenated Mass Spectrometry Techniques for Benzenesulfonamide Analysis

| Technique | Key Advantages | Typical Application for Benzenesulfonamides | Reference |

| LC-MS/MS | High sensitivity and selectivity, suitable for non-volatile compounds | Trace residue analysis in complex matrices (e.g., environmental, biological) | nih.govmdpi.com |

| GC-MS/MS | High selectivity and sensitivity for volatile/derivatized compounds | Analysis of derivatized benzenesulfonamides in complex samples | nih.gov |

| Q-TOF LC-MS | High mass accuracy and resolution | Identification and structural elucidation of unknown benzenesulfonamides and their metabolites/degradation products | nih.gov |

Sample Preparation Strategies for Diverse Research Matrices

The accurate detection and characterization of benzenesulfonamide compounds, including this compound, in complex research matrices necessitates robust sample preparation strategies. These methods are crucial for isolating the target analytes from interfering substances, thereby enhancing the sensitivity and selectivity of subsequent analytical techniques. The choice of extraction method is contingent upon the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE) and its Modern Variants

Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of sulfonamides from various sample types. researchgate.net The underlying principle of SPE involves partitioning the analyte between a solid sorbent and a liquid phase. A common approach for sulfonamide extraction from honey, for instance, involves using a C18 sorbent. researchgate.net The process typically includes conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the retained analytes with a suitable solvent. researchgate.net

Modern advancements in SPE technology have led to the development of more efficient and rapid variants:

Dispersive SPE (d-SPE): This technique, often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves dispersing a small amount of sorbent directly into the sample extract. This approach accelerates the interaction between the sorbent and the matrix components, significantly reducing extraction time. acs.org A dispersive micro-SPE method has been successfully employed for the analysis of sulfonamides in milk and honey, demonstrating high sensitivity with low limits of detection. acs.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph or eluted with a solvent for liquid chromatography analysis.

Stir-Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but utilizes a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS). This increased sorbent volume enhances the extraction efficiency and provides lower detection limits.

The selection of the appropriate SPE sorbent is critical for achieving optimal recovery of the target sulfonamides.

| SPE Variant | Principle | Advantages | Application Example (Sulfonamides) |

| Traditional SPE | Analyte partitions between a solid sorbent in a cartridge and a liquid sample. | High selectivity, good concentration factor. | Extraction from honey using C18 cartridges. researchgate.net |

| Dispersive SPE (d-SPE) | Sorbent is dispersed directly in the sample extract. | Fast, reduced solvent consumption. | Cleanup of milk and honey extracts. acs.org |

| Solid-Phase Microextraction (SPME) | Fused-silica fiber with a sorbent coating is exposed to the sample. | Solvent-free, simple, portable. | Analysis of various organic compounds in water. |

| Stir-Bar Sorptive Extraction (SBSE) | A magnetic stir bar coated with a sorbent is used for extraction. | High recovery, lower detection limits. | Trace analysis of organic pollutants in aqueous samples. |

Liquid-Liquid Microextraction Techniques

Miniaturized liquid-liquid extraction techniques have gained prominence due to their reduced consumption of organic solvents, aligning with the principles of green analytical chemistry.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction method. mdpi.com It involves the injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer. mdpi.com Following centrifugation, the sedimented organic phase is collected for analysis. mdpi.com An ultrasonic-assisted DLLME (UA-DLLME) method has been developed for the simultaneous extraction of multiple sulfonamides from environmental water and seafood samples, achieving high recoveries ranging from 80.0% to 116.0%. nih.gov

The key parameters influencing DLLME efficiency include the choice and volume of the extraction and disperser solvents, sample pH, and extraction time.

| Parameter | Influence on Extraction Efficiency | Typical Optimization Finding |

| Extraction Solvent | Solubilizes the analyte of interest. | A solvent with high affinity for sulfonamides and immiscibility with water is chosen. |

| Disperser Solvent | Miscible in both the extraction solvent and the aqueous sample to facilitate dispersion. | Acetonitrile or methanol are commonly used. |

| Sample pH | Affects the ionization state of the sulfonamides. | pH is adjusted to ensure sulfonamides are in their neutral form for efficient extraction. |

| Extraction Time | Duration of contact between the sample and the extraction solvent. | Optimized to achieve equilibrium and maximize recovery. |

Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Solvent Extraction (UASE)

For solid and semi-solid matrices, PLE and UASE are powerful extraction techniques.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE utilizes elevated temperatures (40–200 °C) and pressures (500–3000 psi) to enhance the extraction efficiency of analytes from solid samples. mdpi.com These conditions improve analyte solubility and solvent penetration into the sample matrix, reducing extraction time and solvent consumption. mdpi.com A PLE method has been developed for the exhaustive extraction of sulfonamide antibiotics from aged agricultural soils, with temperature being the most critical parameter for extraction efficiency. nih.gov For instance, increasing the temperature from 100 to 200 °C improved the extraction efficiency by up to a factor of six for aged residues in soils. nih.gov

Ultrasound-Assisted Solvent Extraction (UASE): UASE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing mass transfer and disrupting the sample matrix, thereby facilitating the release of target analytes. biotech-asia.org This technique has been successfully applied to the extraction of sulfonamides from various matrices, including soil and manure. csic.esnih.gov A study on the extraction of sulfonamides from soil using natural deep eutectic solvents combined with UASE reported quantitative recoveries ranging from 81.9% to 103.9%. csic.es

| Technique | Operating Principle | Advantages | Application Example (Sulfonamides) |

| Pressurized Liquid Extraction (PLE) | Use of elevated temperature and pressure to enhance extraction. mdpi.com | Reduced extraction time and solvent volume, high efficiency. mdpi.com | Extraction from aged agricultural soils. nih.gov |

| Ultrasound-Assisted Solvent Extraction (UASE) | Use of ultrasonic waves to improve mass transfer and matrix disruption. biotech-asia.org | Faster extraction, can be performed at room temperature. | Extraction from soil and manure samples. csic.esnih.gov |

Electrochemical Analytical Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of sulfonamide derivatives. These techniques are based on the electrochemical oxidation or reduction of the sulfonamide molecule at an electrode surface. The resulting current or potential can be correlated to the analyte's concentration.

The electrochemical behavior of sulfonamides is typically attributed to the oxidation of the aromatic amino group or other electroactive moieties within the molecule. Various types of electrodes, including glassy carbon, carbon paste, and chemically modified electrodes, have been employed for sulfonamide analysis.

A study utilizing an ultra-fast liquid chromatography system coupled with electrochemical detection demonstrated the successful determination of eight sulfonamides. chula.ac.th The method employed a graphene and polyaniline modified electrode and achieved low limits of detection, ranging from 1.162 to 6.127 ng/mL. chula.ac.th

Furthermore, electrochemical methods are not only used for analysis but also for the synthesis of sulfonamide derivatives. researchgate.net Electrochemical synthesis can be an environmentally friendly approach, often proceeding at room temperature without the need for toxic reagents. researchgate.net

The applicability of electrochemical methods is contingent on the presence of an electroactive functional group in the target molecule. For this compound, the phenolic hydroxyl group and the benzene ring are potentially electroactive and could be exploited for its electrochemical detection.

Future Research Directions in 2 Ethyl 4 Hydroxybenzenesulfonamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, which can generate hazardous byproducts and may require harsh reaction conditions. rsc.orgwikipedia.org Future research on 2-Ethyl-4-hydroxybenzenesulfonamide should prioritize the development of green and sustainable synthetic routes that improve efficiency, reduce waste, and utilize less toxic reagents.

Key areas for investigation include:

Water-Based Synthesis: Exploring aqueous media as a solvent for the synthesis of this compound offers significant environmental benefits. Research has demonstrated facile, environmentally benign synthesis of various sulfonamides in water, often using equimolar amounts of reactants and omitting organic bases, with product isolation simplified to filtration. rsc.org Future studies could adapt these methods, potentially using sodium sulfinates as stable sulfur sources and nitroarenes as nitrogen-containing reactants in water to produce the target compound. researchgate.net

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, present a promising avenue for sustainable synthesis. rsc.org A one-pot, two-step process involving the oxidation-chlorination of a corresponding disulfide followed by amination has been shown to be effective for various sulfonamides. rsc.org Applying this telescopic, cost-effective, and environmentally friendly process to the synthesis of this compound could dramatically reduce the environmental factor (E-factor) compared to traditional solution-based methods. rsc.org

Electrochemical Synthesis: Electrosynthesis offers a catalyst-free and reagent-light alternative. The oxidative coupling of thiols and amines driven entirely by electricity is a powerful green method that generates hydrogen as the only byproduct. acs.org Research to develop an electrochemical pathway for this compound could represent a significant advance in its clean production.

Catalytic Approaches: The use of transition metal catalysts, such as cobalt, for C-H/N-H annulation or copper for direct synthesis from SO2 surrogates, could provide novel and efficient routes. acs.orgrsc.org While some catalytic methods have limitations with simple ammonia (B1221849), further development could overcome these challenges and provide direct access to the primary sulfonamide structure of the target compound.

| Methodology | Key Principles & Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Aqueous Synthesis | Uses water as a green solvent, simplifies workup, avoids toxic organic solvents. | Reaction of a 2-ethyl-4-hydroxyphenyl sulfinate precursor with an amine source in water. | rsc.orgresearchgate.net |

| Mechanochemistry | Solvent-free, high efficiency, low E-factor, uses solid-state reagents. | One-pot reaction of a corresponding disulfide precursor via a sulfonyl chloride intermediate in a ball mill. | rsc.org |

| Electrochemical Synthesis | Driven by electricity, avoids sacrificial reagents and catalysts, mild conditions. | Oxidative coupling of a 2-ethyl-4-mercaptophenol (B8366023) derivative with an ammonia source. | acs.org |

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms and electronic properties of this compound is crucial for its strategic development. The integration of computational chemistry with experimental validation provides a powerful synergistic approach to achieve this. daneshyari.comnih.gov

Future research should focus on:

Density Functional Theory (DFT) Studies: DFT is a potent computational method for simulating electronic structure, molecular reactivity, and spectroscopic parameters. nih.govnih.gov For this compound, DFT calculations can be used to:

Analyze the geometric and electronic characteristics of the molecule, including frontier molecular orbitals (FMOs), to predict reactivity. nih.gov

Simulate reaction pathways for its synthesis to elucidate transition states and intermediates, thereby optimizing reaction conditions. acs.org

Predict spectroscopic signatures (e.g., NMR, IR) to aid in experimental characterization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity or properties. ekb.egnih.gov By creating QSAR models for a series of derivatives of this compound, researchers could predict the properties of novel, unsynthesized analogs. jbclinpharm.org This approach can guide the design of molecules with enhanced characteristics by correlating properties with descriptors like electrophilicity, molar refractivity, and partition coefficients. ekb.egnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as its interaction with solvents or biological macromolecules. This is particularly relevant for understanding its solubility, stability, and potential mechanisms of action at a molecular level. mdpi.com

| Computational Approach | Objective | Expected Insights for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity, and reaction mechanisms. | Optimization of synthetic routes; prediction of spectroscopic data; understanding of intramolecular interactions. | daneshyari.comnih.govacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological properties. | Prediction of properties for novel derivatives; guidance for targeted molecular modification. | ekb.egjbclinpharm.orgnih.gov |

| Molecular Dynamics (MD) | Simulate molecular motion and interactions over time. | Understanding of solubility, conformational flexibility, and interactions with biological targets. | mdpi.com |

Exploration of Chemical Modifications for Enhanced Molecular Properties

The structural scaffold of this compound offers multiple sites for chemical modification to tune its physicochemical and biological properties. Structure-activity relationship (SAR) studies are essential to systematically explore these modifications. pharmacy180.comdrugdesign.org The primary goal is to establish clear links between structural changes and resulting properties, such as solubility, stability, or target affinity.

Future research directions include:

N-Substitution of the Sulfonamide Group: The sulfonamide nitrogen is a key position for modification. Alkylation, acylation, or arylation at this site can profoundly alter the molecule's properties. pharmacy180.com Introducing different heterocyclic or aromatic rings can lead to derivatives with significantly different activities and toxicities. pharmacy180.com

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be converted into esters or ethers. vulcanchem.com Such modifications would alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the compound, which could be leveraged to improve its pharmacokinetic profile.

Substitution on the Benzene (B151609) Ring: The benzene ring has positions available for electrophilic substitution, such as nitration or halogenation. vulcanchem.com Introducing substituents can influence the electronic properties of the entire molecule, affecting its pKa and binding interactions. drugdesign.org For example, adding electron-withdrawing or electron-donating groups could modulate its activity in various biological systems. nih.gov

| Modification Site | Potential Reaction | Rationale/Potential Impact | Reference |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Alkylation, Arylation | Alter acidity (pKa), lipophilicity, and target-binding interactions. Heterocyclic substituents are often associated with high potency. | wikipedia.orgpharmacy180.com |

| Hydroxyl (-OH) | Esterification, Etherification | Modify hydrogen-bonding capability, solubility, and metabolic stability (prodrug strategy). | vulcanchem.com |

| Benzene Ring | Halogenation, Nitration | Influence electronic distribution, steric profile, and overall reactivity. Can create new interaction points for receptor binding. | vulcanchem.comnih.gov |

Interdisciplinary Research Integrating Diverse Analytical and Theoretical Frameworks

The comprehensive characterization of this compound and its future derivatives requires a multifaceted approach that transcends traditional disciplinary boundaries. Integrating advanced analytical techniques with theoretical modeling will be key to building a holistic understanding of these molecules. rsc.org

Future research should emphasize:

Advanced Spectroscopic and Crystallographic Analysis: While standard techniques like NMR, IR, and mass spectrometry are fundamental, future work should also employ advanced methods. nih.gov X-ray crystallography, for instance, can provide definitive structural information for the parent compound and its derivatives or their complexes, which is invaluable for validating computational models and understanding intermolecular interactions in the solid state. nih.govnih.gov

Synergy of Physical Organic Chemistry and Computational Science: A deep dive into reaction kinetics, equilibria, and mechanistic pathways using the tools of physical organic chemistry should be performed in parallel with computational studies. rsc.org This dual approach allows for the validation of theoretical predictions with experimental data, leading to more robust and reliable mechanistic models.

Chem-Informatics and Data Science Integration: As libraries of this compound derivatives are synthesized and tested, leveraging chem-informatics and machine learning will become increasingly important. These tools can analyze large datasets from SAR studies to identify complex patterns and guide the next cycle of molecular design, making the discovery process more efficient and data-driven. rsc.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials and molecules with tailored properties, all while adhering to the principles of modern, sustainable, and integrated chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-4-hydroxybenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-hydroxybenzenesulfonic acid derivatives. A common approach is reacting 4-hydroxybenzenesulfonyl chloride with ethylamine under controlled alkaline conditions (pH 8–10) to form the sulfonamide bond. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry (ESI-MS) for molecular confirmation .

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- NMR : Use and NMR in deuterated DMSO to confirm substituent positions (e.g., ethyl group δ ~1.2 ppm for CH, δ ~3.4 ppm for CH; aromatic protons δ ~6.8–7.5 ppm) .

- IR : Key peaks include S=O stretching (~1350–1150 cm) and O–H bending (~3200–3600 cm) .

- X-ray crystallography : For definitive conformation, grow single crystals via slow evaporation (methanol/acetone). Analyze space group, bond angles, and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To address this:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%).

- Dose-response curves : Validate IC values across multiple replicates.

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with structurally similar sulfonamides (e.g., 4-chloro derivatives in ) .

Q. What experimental strategies optimize the sulfonamide’s pharmacokinetic properties for therapeutic applications?

- Methodological Answer :